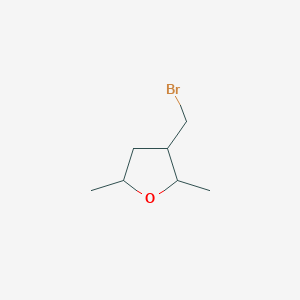
3-(Bromomethyl)-2,5-dimethyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,5-dimethyloxolane is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethyloxolane typically involves the bromination of 2,5-dimethyloxolane. One common method is the reaction of 2,5-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,5-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids are formed depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,5-dimethyloxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and other biological processes.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,5-dimethyloxolane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. The bromine atom is a good leaving group, facilitating nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with nucleophilic sites on enzymes or other biomolecules, leading to covalent modification and potential inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another brominated compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A structurally similar compound with a different ring system.
Bromoacetaldehyde ethylene acetal: Used in various synthetic applications.
Uniqueness
3-(Bromomethyl)-2,5-dimethyloxolane is unique due to its specific ring structure and the presence of two methyl groups, which can influence its reactivity and the types of reactions it undergoes. Its ability to participate in both nucleophilic substitution and elimination reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H13BrO |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,5-dimethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-5-3-7(4-8)6(2)9-5/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RXCZTXYLCYNDNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(O1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



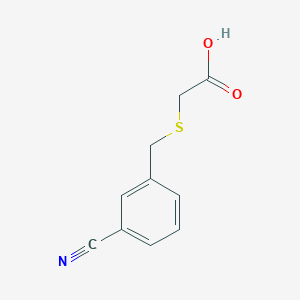
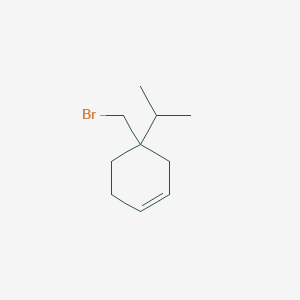
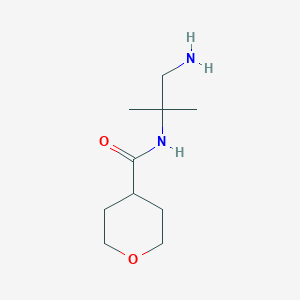

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)

![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
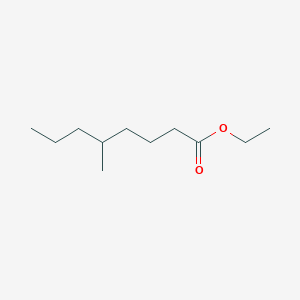

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)

